molecular formula C23H18BrNO2S B2763786 Br-BTXI CAS No. 2253748-36-4

Br-BTXI

Cat. No. B2763786
CAS RN: 2253748-36-4
M. Wt: 452.37
InChI Key: FLJAAPMGHZNCBW-UHFFFAOYSA-N
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Description

Br-BTXI, or monobrominated benzothioxanthene, is a derivative of benzothioxanthene . It has been used extensively in common palladium-catalyzed coupling reactions . As a proof of concept, a BTXI based molecular donor was synthesized and evaluated in bulk heterojunction solar cells .


Synthesis Analysis

The synthesis of this compound involves subtle chemical modifications . The target molecules stemmed from the common BTXI-Br derivative. The derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction to be subsequently and efficiently mono-brominated at the bay position .


Molecular Structure Analysis

The molecular structure of this compound is derived from benzothioxanthene imide (BTXI). It is exclusively functionalized on the nitrogen atom of the imide group . The selective and efficient mono-bromination of its rylene core affords BTXI-Br .


Chemical Reactions Analysis

This compound was extensively employed in common palladium catalyzed coupling reactions . The BTXI-Br derivative was either sulfonated (BTXI-SO2-Br) or engaged in a Suzuki–Miyaura cross-coupling reaction .

Advantages and Limitations for Lab Experiments

The main advantage of using Br-BTXI in lab experiments is its safety profile. Unlike this compound, this compound is not toxic to humans and does not have the potential to cause systemic toxicity. Additionally, this compound is more stable than this compound, which makes it easier to store and handle in the laboratory. The main limitation of this compound is that it is not as potent as this compound. This means that higher doses of this compound may be required to achieve the same therapeutic effect as this compound.

Future Directions

The potential applications of Br-BTXI are still being explored. Future research may focus on the use of this compound in the treatment of other medical conditions, such as urinary incontinence and chronic pain. Additionally, further research may be conducted to determine the optimal dosage and formulation of this compound for the treatment of different medical conditions. Additionally, research may be conducted to explore the potential of using this compound as a prophylactic agent to prevent the onset of certain medical conditions. Finally, further research may be conducted to explore the potential of using this compound in combination with other therapeutic agents, such as antibiotics and antivirals, to increase its efficacy.

Synthesis Methods

Br-BTXI is produced using a recombinant DNA technology. In this process, the gene encoding the light chain of this compound is cloned into an expression vector, which is then transfected into a host cell. The host cell then produces the recombinant protein, which is purified and formulated into the final product. The recombinant protein is then tested for safety and efficacy in pre-clinical studies before it is approved for clinical use.

Scientific Research Applications

Br-BTXI has been studied extensively in pre-clinical and clinical studies for the treatment of various medical conditions. In pre-clinical studies, this compound has been shown to be effective in reducing muscle spasms, treating chronic migraine, and reducing facial wrinkles. In clinical studies, this compound has been shown to be safe and effective in the treatment of a variety of medical conditions, including muscle spasms, chronic migraine, and facial wrinkles.

properties

IUPAC Name

10-bromo-14-pentan-3-yl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO2S/c1-3-12(4-2)25-22(26)15-10-9-14-13-7-5-6-8-18(13)28-21-17(24)11-16(23(25)27)19(15)20(14)21/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJAAPMGHZNCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=CC=CC=C5S4)Br)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253748-36-4
Record name 5-bromo-2-(pentan-3-yl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione
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